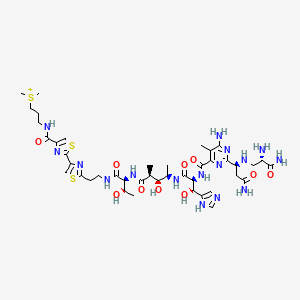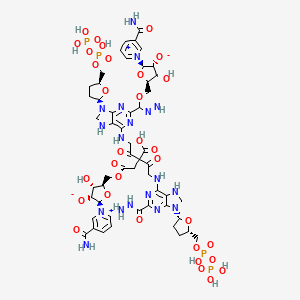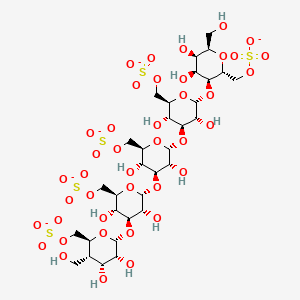
Flupentixol décanoate
Vue d'ensemble
Description
Flupentixol decanoate is an antipsychotic drug of the thioxanthene group . It exists in two geometric isomers, the trans (E) and pharmacologically active cis (Z) forms . It is used for the management of chronic schizophrenia in patients whose main manifestations do not include excitement, agitation, or hyperactivity .
Synthesis Analysis
Flupentixol decanoate is produced by esterification of cis(Z)‐flupentixol with decanoic acid . The long-acting decanoate preparation was synthesized in 1967 .Molecular Structure Analysis
Flupentixol decanoate is a small molecule with a chemical formula of C33H43F3N2O2S . It has an average weight of 588.767 Da and a monoisotopic mass of 588.299744 Da .Chemical Reactions Analysis
The optimal dose of flupentixol decanoate is likely to be between 20 mg and 40 mg every 2 weeks although higher doses may be required in some individuals owing to variation in drug handling .Physical And Chemical Properties Analysis
Flupentixol decanoate is a long-acting form of the medication. When injected into a muscle, it creates a store or “depot” and is released slowly into the body over several weeks .Applications De Recherche Scientifique
Traitement de la schizophrénie
Flupentixol décanoate: est principalement utilisé dans le traitement d’entretien de la schizophrénie. Il s’agit d’un antipsychotique injectable à action prolongée qui aide à gérer les symptômes et à prévenir les rechutes chez les patients atteints de schizophrénie . La dose optimale est estimée entre 20 mg et 40 mg toutes les deux semaines, adaptée en fonction de la réponse et de la tolérance individuelles . Ce composé a fait l’objet de revues systématiques pour déterminer la stratégie de dosage la plus efficace, visant à équilibrer l’efficacité avec la minimisation des effets secondaires tels que les symptômes extrapyramidaux (SEP) .
Recherche pharmacokinetique
La recherche sur la pharmacocinétique du this compound révèle que les injections bihebdomadaires fournissent la concentration plasmatique à la vallée la plus élevée par dose administrée et le rapport concentration crête/vallée le plus faible . Ceci est important pour développer des schémas posologiques qui optimisent l’efficacité du médicament tout en minimisant les effets secondaires potentiels.
Études sur la relation dose-réponse
Des études ont été menées pour établir une courbe dose-réponse pour le this compound, ce qui est crucial pour comprendre la relation entre la dose, l’effet thérapeutique et les effets secondaires . Cette recherche est essentielle pour que les cliniciens prescrivent la dose la plus efficace avec le moins de risque d’effets indésirables.
Médecine personnalisée
La concentration plasmatique variable du this compound chez les individus recevant la même dose souligne l’importance de la médecine personnalisée . La recherche dans ce domaine se concentre sur les variations individuelles de la manipulation des médicaments, ce qui peut permettre de mettre en place des plans de traitement plus personnalisés et efficaces pour les patients atteints de troubles psychiatriques.
Mécanisme d’action neuropharmacologique
Le mécanisme d’action du this compound en tant qu’antagoniste des récepteurs de la dopamine D1 et D2 fait l’objet de recherches neuropharmacologiques en cours . Cette recherche contribue à une meilleure compréhension des effets du médicament sur le cerveau et de ses applications potentielles dans le traitement de divers troubles psychiatriques.
Safety and Hazards
Orientations Futures
The optimal dose of flupentixol decanoate is likely to be between 20 mg and 40 mg every 2 weeks although higher doses may be required in some individuals owing to variation in drug handling . Doses of flupentixol should be individually established in the range of 10 to 40 mg every 2 weeks according to response and tolerability .
Mécanisme D'action
Flupentixol decanoate, also known as FLUPENTHIXOL DECANOATE, is a long-acting injectable formulation of flupentixol, a thioxanthene neuroleptic . It is used to manage symptoms of schizophrenia and depression .
Target of Action
Flupentixol decanoate primarily targets D1 and D2 dopamine receptors . These receptors play a crucial role in the regulation of various brain functions, including mood, reward, and cognition.
Mode of Action
Flupentixol decanoate acts as an antagonist of both D1 and D2 dopamine receptors . This means it binds to these receptors and blocks their activation by dopamine, thereby modulating the dopaminergic pathways in the brain .
Pharmacokinetics
Flupentixol decanoate is produced by esterification of cis(Z)‐flupentixol with decanoic acid . It is metabolized in the liver via sulfoxidation, dealkylation, and glucuronidation to form pharmacologically inactive metabolites . The active ingredient in the intramuscular formulation, flupentixol decanoate, is hydrolyzed to flupentixol . Flupentixol is 99% bound to plasma proteins .
Result of Action
The molecular and cellular effects of flupentixol decanoate’s action are complex and multifaceted. Its antagonistic action on dopamine receptors can lead to a reduction in the symptoms of schizophrenia and depression . At lower doses, it may have antidepressant effects, possibly due to increased postsynaptic activation via higher dopamine levels .
Action Environment
The action, efficacy, and stability of flupentixol decanoate can be influenced by various environmental factors. For instance, the drug’s pharmacokinetics and pharmacodynamics can be affected by factors such as the patient’s metabolic rate, liver function, and the presence of other medications . .
Propriétés
IUPAC Name |
2-[4-[(3E)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethyl decanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H43F3N2O2S/c1-2-3-4-5-6-7-8-15-32(39)40-24-23-38-21-19-37(20-22-38)18-11-13-27-28-12-9-10-14-30(28)41-31-17-16-26(25-29(27)31)33(34,35)36/h9-10,12-14,16-17,25H,2-8,11,15,18-24H2,1H3/b27-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKWDDSLMBHIFT-UVHMKAGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCCN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)OCCN1CCN(CC1)CC/C=C/2\C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H43F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10897160 | |
| Record name | Flupentixol decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10897160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30909-51-4, 201213-08-3 | |
| Record name | Flupentixol decanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030909514 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flupentixol decanoate, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201213083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flupentixol decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10897160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-[3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]-1-piperazinyl]ethyl decanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.790 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUPENTIXOL DECANOATE, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55IRH67U29 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[(6Z)-3-(2-amino-4-hydroxy-1,4,5,6-tetrahydropyrimidin-6-yl)-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]-5-(diaminomethylideneamino)-3-(methylamino)pentanamide;trihydrochloride](/img/structure/B1230035.png)
![methyl (R)-phenyl[(S)-piperidin-2-yl]acetate](/img/structure/B1230036.png)



![(3R,6S,8S,10R,13R,14S)-6,14-Dihydroxy-5,5,14-trimethyl-9-methylidenetetracyclo[11.2.1.01,10.03,8]hexadecan-4-one](/img/structure/B1230041.png)


![2-[[2,2,2-trichloro-1-[(2-methyl-1-oxopropyl)amino]ethyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester](/img/structure/B1230045.png)
![N'-[2-[(6-methoxy-2-methyl-4-quinolinyl)thio]-1-oxoethyl]-2-(1-naphthalenyloxy)acetohydrazide](/img/structure/B1230046.png)
![1-[1-[(4-Fluorophenyl)methyl]-5-methyl-2-oxo-3-pyridinyl]-3-(phenylmethyl)urea](/img/structure/B1230051.png)